3-Bromo-2,4,5-trifluorobenzoyl fluoride
Description
Its Smiles notation, O=C(F)c1cc(F)c(F)c(Br)c1F, indicates a benzoyl fluoride backbone substituted with bromine at position 3 and fluorine atoms at positions 2, 4, and 3. This structure confers high reactivity due to the electron-withdrawing effects of fluorine and the electrophilic nature of the acyl fluoride group. The compound is likely utilized in pharmaceutical and agrochemical synthesis, where fluorinated intermediates are critical for modulating bioactivity and stability.
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECHFGFIVREACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trifluorobenzoyl fluoride typically involves the bromination and fluorination of benzoyl fluoride. One common method includes the following steps:
Bromination: Benzoyl fluoride is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent such as sulfur tetrafluoride to introduce the fluorine atoms at the 2, 4, and 5 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2,4,5-trifluorobenzoyl fluoride may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and fluorinating agents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trifluorobenzoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl fluorides, while reduction reactions can produce different reduced derivatives.
Scientific Research Applications
3-Bromo-2,4,5-trifluorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-2,4,5-trifluorobenzoyl fluoride exerts its effects depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of bromine and fluorine atoms on the benzene ring enhances its reactivity and allows for selective functionalization.
Comparison with Similar Compounds
Functional Group Variations
The reactivity and applications of 3-bromo-2,4,5-trifluorobenzoyl fluoride differ significantly from analogs with alternative functional groups:
Key Insights :
- Acyl fluorides (target compound) exhibit superior electrophilicity compared to esters (e.g., methyl 3-bromo-2,5-dichlorobenzoate) and carboxylic acids, enabling faster nucleophilic acyl substitutions .
- Isocyanates (e.g., 2-bromo-4,6-difluorophenyl isocyanate) are more hazardous due to their reactivity with biological nucleophiles like proteins .
Halogen Substituent Effects
The position and type of halogens influence electronic properties and reaction pathways:
Key Insights :
Molecular Weight and Physicochemical Properties
- 3-Bromo-2,4,5-trifluorobenzoyl fluoride (256.98 g/mol) is lighter than methyl 3-bromo-2,5-dichlorobenzoate (283.93 g/mol) due to fewer chlorine atoms and the absence of ester oxygen .
- The trifluorobenzoic acid analog (257.01 g/mol) has similar molecular weight but higher melting points due to hydrogen bonding .
Q & A
Q. What are the common synthetic routes for 3-Bromo-2,4,5-trifluorobenzoyl fluoride?
The synthesis typically involves halogenation and fluorination of benzoic acid derivatives. For example:
- Step 1 : Bromination of a fluorinated benzoic acid precursor (e.g., 3-Bromo-2,4,5-trifluorobenzoic acid, CAS 104222-42-6) using brominating agents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .
- Step 2 : Conversion of the carboxylic acid to the acyl fluoride using fluorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions. This step requires strict moisture control to avoid hydrolysis .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- 19F NMR : Identifies fluorine environments, with chemical shifts influenced by neighboring substituents (e.g., deshielding effects from bromine) .
- 1H NMR : Resolves aromatic protons, though signal splitting may occur due to coupling with fluorine and bromine .
- Mass Spectrometry (MS) : Confirms molecular weight (256.98 g/mol) and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves regiochemistry of substituents on the aromatic ring, critical for confirming synthetic accuracy .
Q. What safety precautions are necessary when handling this compound?
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Work in a fume hood to avoid inhalation of toxic fumes (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
- Store at 0–6°C in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence reactivity in cross-coupling reactions?
The bromine atom at position 3 serves as a leaving group in Suzuki-Miyaura couplings, while fluorine substituents at positions 2, 4, and 5 deactivate the aromatic ring via electron withdrawal. This directs electrophilic substitutions to meta positions relative to fluorine. For example:
- Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids (e.g., 2-trifluoromethylphenylboronic acid, CAS 957034-38-7) to replace bromine with functional groups .
- Regioselectivity Challenges : Fluorine’s strong ortho/para-directing effects may lead to competing pathways; blocking groups or steric hindrance can mitigate this .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals (FMOs) to identify reactive sites. For example, fluorine’s electronegativity reduces electron density at adjacent carbons, making bromine substitution less favorable at those positions .
- Transition State Analysis : Simulates activation energies for competing pathways (e.g., bromination vs. fluorination) to optimize reaction conditions .
Q. How to resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from:
- Purity of Precursors : Impurities in starting materials (e.g., 3-Bromo-2,4,5-trifluorobenzoic acid) reduce yields. Use HPLC or GC-MS to verify purity (>95%) .
- Reaction Scale : Batch processes may suffer from heat transfer inefficiencies. Continuous flow reactors improve mixing and temperature control, enhancing yields by 10–15% .
Q. What are the challenges in synthesizing analogs with alternative halogen patterns?
- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl groups) at adjacent positions reduce accessibility to the reactive site. Use directed ortho-metalation (DoM) to bypass steric effects .
- Competing Halogenation : Sequential bromination/fluorination steps require precise stoichiometry to avoid over-halogenation. For example, excess Br₂ can lead to di-brominated byproducts .
Data-Driven Analysis
Q. How does the compound’s thermal stability compare to similar fluorinated benzoyl fluorides?
Q. What are the key differences between 3-Bromo-2,4,5-trifluorobenzoyl fluoride and its carboxylic acid analog?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
